molecular formula C20H21N5O B2691310 N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine CAS No. 1775531-94-6

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine

Cat. No.: B2691310
CAS No.: 1775531-94-6
M. Wt: 347.422
InChI Key: CHRRYMQSJDQOBM-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine is a complex organic compound with a unique structure that combines a cyclohexene ring, a phenyl group, an oxadiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The pyrimidine ring can be constructed through a condensation reaction involving a suitable amine and a diketone. The final step involves coupling the cyclohexene and phenyl groups to the pyrimidine-oxadiazole core under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine include:

  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • Cyclohexenone
  • Indole derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-3-7-15(8-4-1)11-12-22-19-17(13-21-14-23-19)20-24-18(25-26-20)16-9-5-2-6-10-16/h2,5-7,9-10,13-14H,1,3-4,8,11-12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRRYMQSJDQOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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